molecular formula C14H19NO4 B3148824 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid CAS No. 658683-23-9

2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Cat. No.: B3148824
CAS No.: 658683-23-9
M. Wt: 265.3 g/mol
InChI Key: DKYNPOSKMRUQJI-UHFFFAOYSA-N
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Description

2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a compound that features a benzoic acid moiety substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds at ambient temperature and results in the formation of the Boc-protected amino acid.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc-protected amino group can participate in substitution reactions to form amides and other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, free amines, and various oxidized derivatives.

Scientific Research Applications

2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid involves its ability to protect amino groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection of amino groups is required.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-7-5-6-8-11(10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYNPOSKMRUQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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